Enhanced Lipophilicity vs. Non-Halogenated Analog for Improved Membrane Permeability
The 3-bromo substituent increases the compound's predicted partition coefficient (XLogP3-AA = 1.1) relative to the non-halogenated parent 5-acetyl-2H-pyran-2-one (XLogP3-AA = 0.4), computed using identical PubChem XLogP3 3.0 methodology [1]. This 0.7 log unit increase represents a 5-fold greater lipophilicity, which correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement [2]. In contrast, the 3-iodo analog (MW ≈ 264) would exhibit even higher lipophilicity but at the cost of significantly increased molecular weight, potentially violating Lipinski's Rule of Five.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 5-Acetyl-2H-pyran-2-one (CAS 5367-61-3): XLogP3-AA = 0.4 |
| Quantified Difference | Δ = +0.7 (≈5× greater lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
The 5-fold increase in lipophilicity offers a balanced profile for medicinal chemists, improving theoretical membrane permeability without the excessive molecular weight of an iodo analog.
- [1] PubChem. (2019). 5-Acetyl-3-bromo-2H-pyran-2-one. XLogP3-AA Value. National Center for Biotechnology Information. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. View Source
